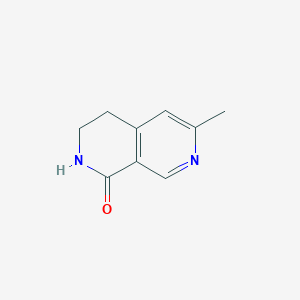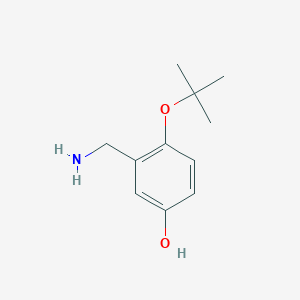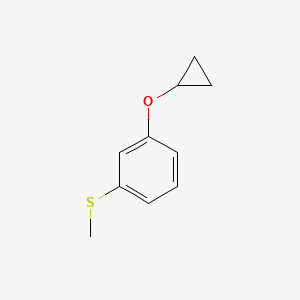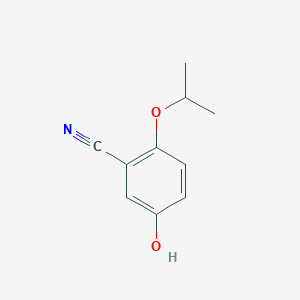
5-Hydroxy-2-isopropoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, featuring a hydroxyl group and an isopropoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE typically involves the reaction of 5-hydroxybenzonitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the benzonitrile reacts with the isopropyl alcohol to form the isopropoxy group.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the etherification process. The product is subsequently purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl and isopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-2-(propan-2-yloxy)benzonitrile.
Reduction: Formation of 5-hydroxy-2-(propan-2-yloxy)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and isopropoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The nitrile group can also participate in electrophilic or nucleophilic reactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzonitrile: Lacks the isopropoxy group, making it less hydrophobic.
5-Hydroxy-2-methoxybenzonitrile: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and solubility.
5-Hydroxy-2-ethoxybenzonitrile: Contains an ethoxy group, which influences its chemical properties differently compared to the isopropoxy group.
Uniqueness
5-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE is unique due to the presence of both hydroxyl and isopropoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility in organic solvents and its ability to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
5-hydroxy-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-7(2)13-10-4-3-9(12)5-8(10)6-11/h3-5,7,12H,1-2H3 |
Clé InChI |
NSUIBCNEJQENFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


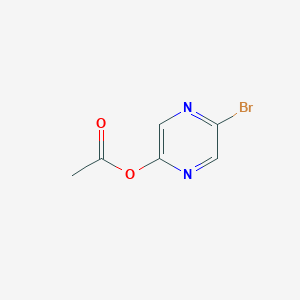
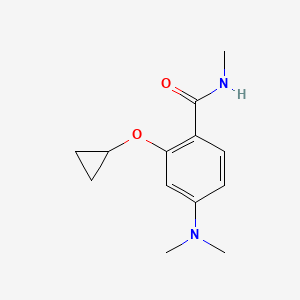
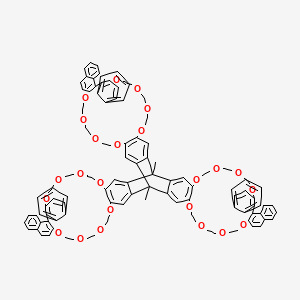
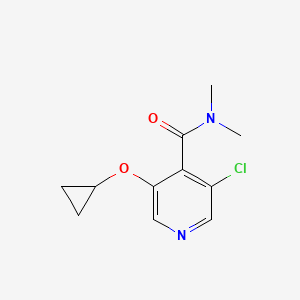
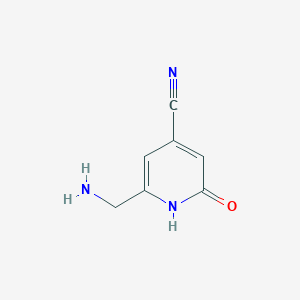
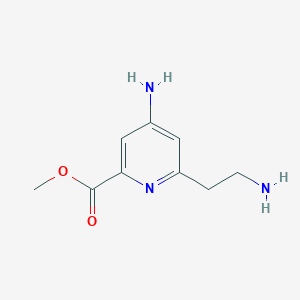
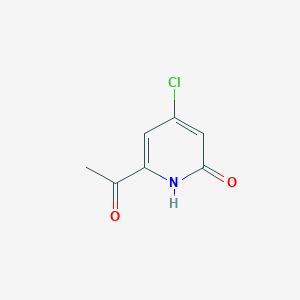
![7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14849766.png)
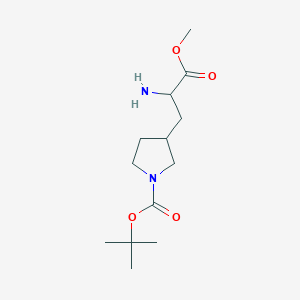
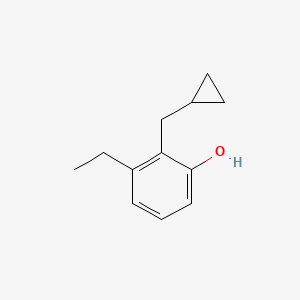
![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14849773.png)
